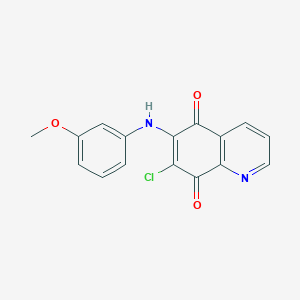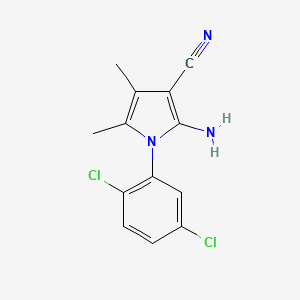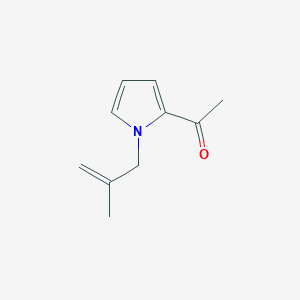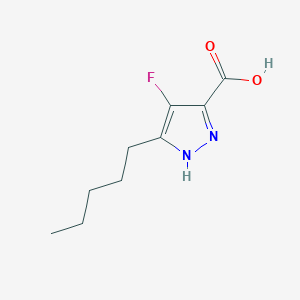
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated hydrazine derivative with a suitable β-keto ester can lead to the formation of the desired pyrazole ring. The reaction conditions often involve heating the mixture in the presence of a catalyst, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the fluorine or pentyl groups, leading to different pyrazole derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .
Aplicaciones Científicas De Investigación
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Pyrazole derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the development of new materials with specific chemical properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar structural features.
3-(5-Substituted Pyrazoles): These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.
Uniqueness
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of a fluorine atom and a pentyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H13FN2O2 |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13FN2O2/c1-2-3-4-5-6-7(10)8(9(13)14)12-11-6/h2-5H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
HDIJKNARWDANBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=NN1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


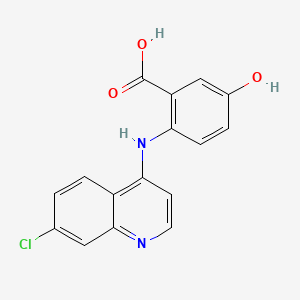

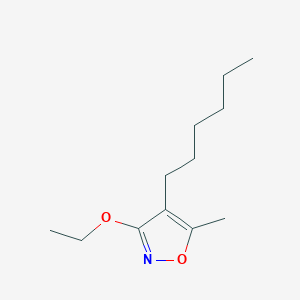
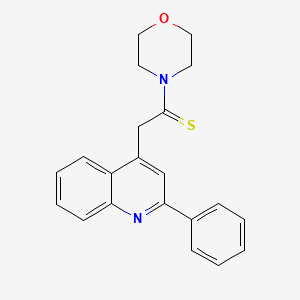

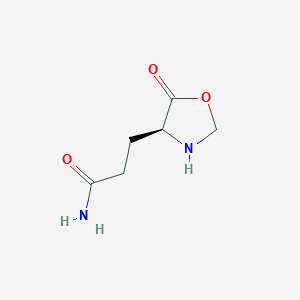
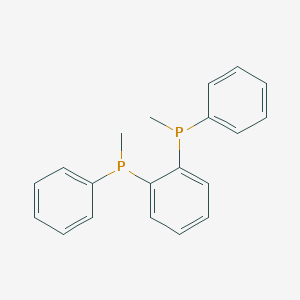

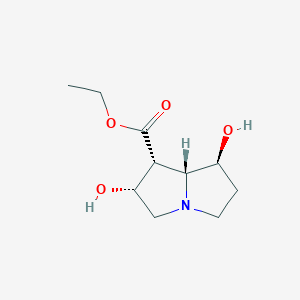
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
